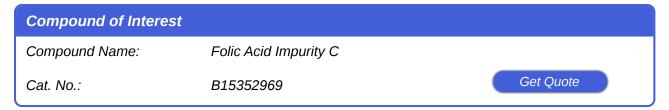


Application Note: Quantitative Determination of Folic Acid Impurity C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial nutrient in various physiological processes, including DNA synthesis and cell division. Its pharmaceutical preparations must be monitored for impurities to ensure safety and efficacy. **Folic Acid Impurity C**, also known as Isofolic Acid, is a specified impurity in the European Pharmacopoeia (EP) and is an isomer of folic acid.[1] Rigorous analytical methods are essential for the accurate quantification of this impurity to comply with regulatory standards.[1]

This application note provides a detailed protocol for the quantitative determination of **Folic Acid Impurity C** in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique for this purpose.[2][3][4][5][6][7]

Experimental Protocols High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of folic acid and its related substances.[1][6]



2.1.1. Chromatographic Conditions

Parameter	Specification
Column	Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.0 mm, 5 µm particle size[1]
Mobile Phase	Mix 12 volumes of methanol with 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. Adjust pH as needed.[1]
Flow Rate	0.7 mL/min[6]
Column Temperature	30 °C[6]
Detection Wavelength	280 nm[6]
Injection Volume	5 μL[6]
Run Time	Approximately 3.3 times the retention time of Folic Acid[1]

2.1.2. Reagents and Materials

- Folic Acid Reference Standard (CRS)
- Folic Acid Impurity C Reference Standard
- Folic Acid for System Suitability CRS (containing Impurity C and other impurities)[1]
- Potassium Dihydrogen Phosphate
- Dipotassium Phosphate
- Methanol (HPLC Grade)
- Sodium Carbonate
- Water (HPLC Grade)



• 0.45 µm membrane filters

2.1.3. Preparation of Solutions

- Solution A (Diluent): Prepare a 28.6 g/L solution of sodium carbonate in water.[1]
- Test Solution: Accurately weigh and dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase.[1]
- Reference Solution (a) Folic Acid: Dissolve 50.0 mg of Folic Acid CRS in 2.5 mL of Solution
 A and dilute to 50.0 mL with the mobile phase.[1]
- Reference Solution (b) System Suitability: Dissolve 5 mg of Folic Acid for System Suitability
 CRS (containing Impurities C, E, G, and H) in 1 mL of Solution A and dilute to 25 mL with the mobile phase.[1]
- Reference Solution (c) Impurity C Standard: Prepare a stock solution of Folic Acid
 Impurity C reference standard of a known concentration in the mobile phase. Prepare a
 series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of
 quantification (LOQ).

2.1.4. System Suitability

Inject Reference Solution (b). The chromatogram should allow for the clear identification and resolution of Folic Acid and Impurity C. The relative retention time for Impurity C is approximately 0.9 relative to Folic Acid (retention time $\approx 8.5 \text{ min}$).[1]

2.1.5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared solutions in the following order: blank (mobile phase), Reference Solution
 (c) at various concentrations, Reference Solution (b), Test Solution, and Reference Solution
 (a).
- Record the chromatograms and integrate the peak areas.



- Identify the peak corresponding to **Folic Acid Impurity C** in the Test Solution by comparing its retention time with that of the standard in Reference Solution (c) and its relative retention time in Reference Solution (b).
- Calculate the concentration of Folic Acid Impurity C in the sample using the calibration curve generated from Reference Solution (c).

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the HPLC method. These values are illustrative and should be established during method validation in the user's laboratory.

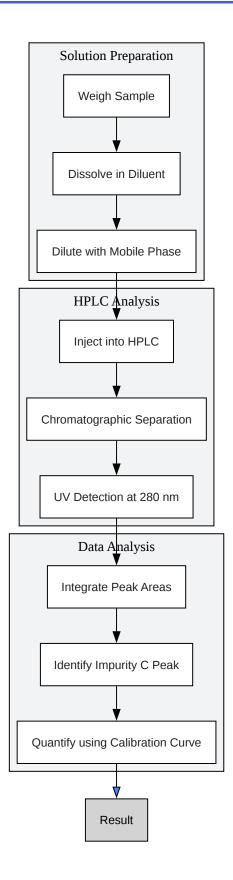
Parameter	Typical Value
Linearity Range	0.05 - 1.5 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	~20 ng/mL[4]
Limit of Quantification (LOQ)	~70 ng/mL[4]
Recovery	98.0% - 102.0%
Repeatability (RSD)	< 2.0%

Note: LOD and LOQ values are based on a similar impurity (N-4-aminobenzoyl-L-glutamic acid) and should be experimentally determined for **Folic Acid Impurity C**.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of **Folic Acid Impurity C**.





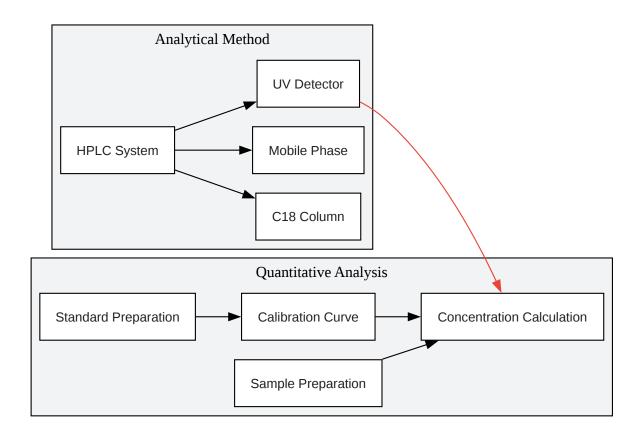
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Caption: Workflow for HPLC analysis of Folic Acid Impurity C.



Logical Relationship of Key Components

The diagram below outlines the logical relationship between the key components of the analytical method.



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Caption: Key components of the quantitative analytical method.

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